molecular formula C18H21N5O3S B2550039 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide CAS No. 946379-33-5

2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide

Cat. No.: B2550039
CAS No.: 946379-33-5
M. Wt: 387.46
InChI Key: PXSQMQPXYMJGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of complex heterocyclic compounds, including derivatives similar to the chemical structure , involves the utilization of key intermediates like cyanoacetamide, nitrosonaphthols, and various diketones. These syntheses aim to create novel compounds that can be further modified to enhance their properties or to explore their reactivity and potential applications. For example, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives through cyclocondensation and cycloaddition reactions has been a subject of interest for their possible applications in medicinal chemistry and materials science (Soleiman et al., 2005).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor properties of newly synthesized heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been evaluated against a variety of bacterial strains and cancer cell lines, showing promising results in inhibiting growth and proliferation. The potential of these compounds as chemotherapeutic agents or antibacterial substances has been highlighted, with some displaying significant activity against specific targets (Bondock et al., 2008).

Surface Active Agents and Material Applications

The synthesis of heterocyclic compounds containing the pyrazolo[3,4-d]pyrimidine moiety has also been explored for their potential as surface-active agents. These compounds, when modified with hydrophobic or amphiphilic side chains, could find applications in the development of new materials or as components in various industrial processes. Their surface activity, alongside their biological properties, makes them suitable candidates for further investigation in materials science and engineering (El-Sayed et al., 2016).

Future Directions

Thioxopyrimidines and their condensed analogs are a promising area of research due to their diverse biological activities . The development of new effective methods for their synthesis is needed to fully explore their potential .

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-10-6-11(2)15(12(3)7-10)20-14(25)9-27-18-21-16-13(17(26)22-18)8-19-23(16)4-5-24/h6-8,24H,4-5,9H2,1-3H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSQMQPXYMJGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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